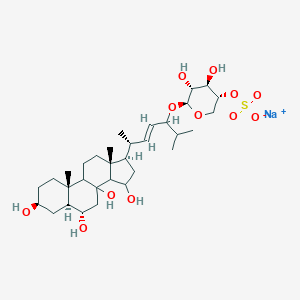

Luridoside B

Description

Luridoside B is a naturally occurring glycoside compound, structurally characterized by a steroidal or triterpenoid aglycone core linked to one or more sugar moieties. It is cataloged in chemical indices alongside related compounds such as Luridoside A, Saccharumoside-B, and Lustrin A, suggesting a shared biosynthetic origin or functional similarity .

Properties

CAS No. |

151041-64-4 |

|---|---|

Molecular Formula |

C32H53NaO12S |

Molecular Weight |

684.8 g/mol |

IUPAC Name |

sodium;[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(E,6R)-2-methyl-6-[(3S,5S,6S,10S,13R,15R,17R)-3,6,8,15-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]hept-4-en-3-yl]oxyoxan-3-yl] sulfate |

InChI |

InChI=1S/C32H54O12S.Na/c1-16(2)23(43-29-27(37)26(36)24(15-42-29)44-45(39,40)41)7-6-17(3)19-13-21(34)28-31(19,5)11-9-25-30(4)10-8-18(33)12-20(30)22(35)14-32(25,28)38;/h6-7,16-29,33-38H,8-15H2,1-5H3,(H,39,40,41);/q;+1/p-1/b7-6+;/t17-,18+,19-,20-,21-,22+,23?,24-,25?,26+,27-,28?,29+,30+,31-,32?;/m1./s1 |

InChI Key |

NYPVHAXIVOLELA-SXFTYCSESA-M |

SMILES |

CC(C)C(C=CC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |

Isomeric SMILES |

C[C@H](/C=C/C(C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)OS(=O)(=O)[O-])O)O)[C@H]2C[C@H](C3[C@@]2(CCC4C3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C)O.[Na+] |

Canonical SMILES |

CC(C)C(C=CC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |

Synonyms |

luridoside B luridoside-B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The following table summarizes key structural and functional differences between Luridoside B and its analogs:

Key Observations :

- Core Structure: this compound and A likely share a steroidal or triterpenoid backbone, distinguishing them from Saccharumoside-B (flavonoid-based) and Lustrin A (protein-polysaccharide) .

- Bioactivity : Luridoside A’s antimicrobial properties suggest this compound may harbor similar activities, though empirical data is lacking. In contrast, Saccharumoside-B exhibits antitumor effects via apoptosis induction in cancer cells .

- Source Diversity : Luridoside derivatives are predominantly marine-sourced, whereas Saccharumoside-B is plant-derived, reflecting divergent ecological roles .

Q & A

Q. How can researchers validate the presence of this compound in complex biological matrices?

- Methodological Answer : Combine Liquid Chromatography-Mass Spectrometry (LC-MS) for high sensitivity and specificity. Use reference standards for retention time alignment and spike-and-recovery experiments to assess extraction efficiency. Quantification via calibration curves ensures reproducibility .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell line authentication, consistent dosing intervals, and solvent controls). Perform dose-response curves to establish EC50/IC50 values. Meta-analyses of existing data can identify variables (e.g., pH, temperature) influencing bioactivity. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies are effective for synthesizing this compound derivatives to study structure-activity relationships (SAR)?

- Methodological Answer : Employ regioselective modifications (e.g., acetylation, glycosylation) on this compound’s core structure. Computational modeling (e.g., molecular docking) can predict binding affinities to target proteins. Validate synthetic routes via NMR and MS, and screen derivatives using high-throughput assays to correlate structural changes with activity .

Q. How should researchers design multi-site studies to investigate this compound’s pharmacokinetic properties?

- Methodological Answer : Use centralized protocols for consistency across sites. Define primary endpoints (e.g., bioavailability, half-life) and secondary endpoints (e.g., metabolite profiling). Implement blinding and randomization to reduce bias. Statistical power analysis ensures adequate sample sizes, and mixed-effects models account for inter-site variability .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about this compound’s mechanisms of action?

- Methodological Answer : Apply the FINER criteria to ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For mechanistic studies, use PICO (Population: target cells; Intervention: this compound exposure; Comparison: untreated controls; Outcome: pathway inhibition/activation). Pre-register hypotheses on platforms like Open Science Framework to enhance transparency .

Data Analysis and Interpretation

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Report detailed protocols (e.g., MIAME for microarray data). Use authenticated cell lines and disclose batch numbers for chemicals. Collaborative inter-laboratory validation strengthens reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.